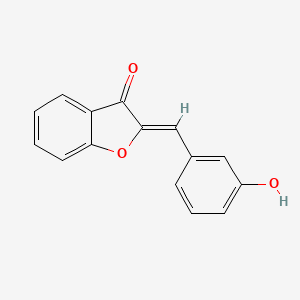
(2z)-2-(3-Hydroxybenzylidene)-1-benzofuran-3(2h)-one
Descripción general
Descripción
(2z)-2-(3-Hydroxybenzylidene)-1-benzofuran-3(2h)-one is a useful research compound. Its molecular formula is C15H10O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2z)-2-(3-Hydroxybenzylidene)-1-benzofuran-3(2h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2z)-2-(3-Hydroxybenzylidene)-1-benzofuran-3(2h)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Benzofuran Derivatives: The reaction between 2-hydroxybenzaldehyde and isocyanides, under specific conditions, affords various 2-alkylamino- and 2-arylamino-3-[(2-hydroxybenzylidene)amino]benzofurans. This synthesis pathway has potential applications in organic chemistry and pharmacology (Bossio et al., 1991).
Anticancer Properties: Dihydrobenzofuran lignans and related benzofurans, synthesized through a biomimetic reaction sequence, demonstrated potential anticancer activity. They showed inhibitory effects on tubulin polymerization, making them candidates for antitumor agents (Pieters et al., 1999).
Synthesis of Aurones: Functionalized aurones, synthesized via the reaction of benzofuran-3(2H)-one with benzaldehydes, exhibited properties as inhibitors of SIRT1 and showed antiproliferative properties against cancer cell lines (Manjulatha et al., 2012).
Vibrational and Electronic Properties: The vibrational and electronic properties of related benzofuran compounds have been studied using experimental techniques like FT-IR, FT-Raman, and UV spectra. These studies are essential for understanding the fundamental properties of such compounds (Veeraiah et al., 2012).
Photocatalytic Degradation: Research on benzofuran derivatives, such as 2,3-Benzofuran, has shown that these compounds can be photocatalytically degraded. This finding is relevant in environmental chemistry, particularly in the degradation of water pollutants (Amalric et al., 1995).
Propiedades
IUPAC Name |
(2Z)-2-[(3-hydroxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-5-3-4-10(8-11)9-14-15(17)12-6-1-2-7-13(12)18-14/h1-9,16H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZTWPYADBXWKN-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=CC=C3)O)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2z)-2-(3-Hydroxybenzylidene)-1-benzofuran-3(2h)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



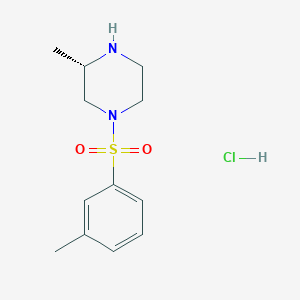
![N-Isopropyl-3,9-diazaspiro[5.5]undecane-3-carboxamide](/img/structure/B8035333.png)
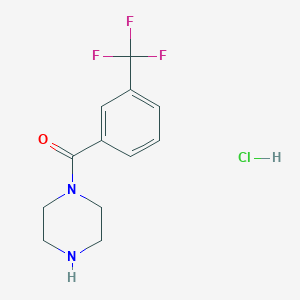

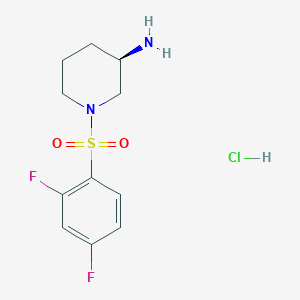
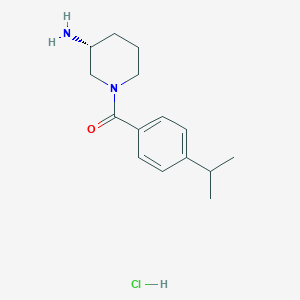

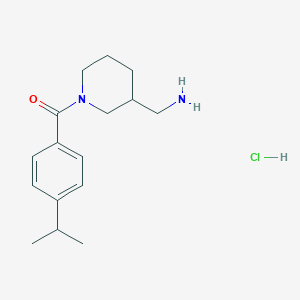

![(2S)-2-[[(9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid](/img/structure/B8035386.png)
![(8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride](/img/structure/B8035392.png)
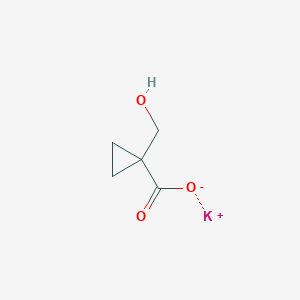
![(2Z)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B8035423.png)
![(2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B8035432.png)